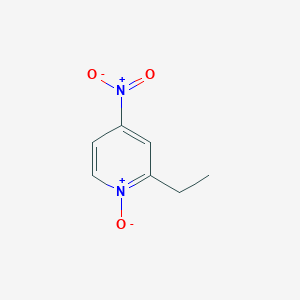

2-Ethyl-4-nitropyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKALKJBYTZOONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-4-nitropyridine N-oxide: Synthesis, Structure, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-nitropyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine N-oxide core functionalized with both an ethyl and a nitro group, imparts unique electronic and steric properties that make it a valuable intermediate. Notably, it serves as a key precursor in the synthesis of ethionamide, an important second-line anti-tuberculosis drug[1]. This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and known applications of 2-Ethyl-4-nitropyridine N-oxide, tailored for professionals in the fields of chemical research and drug development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-Ethyl-4-nitropyridine N-oxide is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [2][3] |

| Molecular Weight | 168.15 g/mol | [2][3] |

| CAS Number | 38594-62-6 | [4][5] |

Chemical Structure and Reactivity

The chemical structure of 2-Ethyl-4-nitropyridine N-oxide is characterized by a pyridine ring with an N-oxide functional group, an ethyl group at the 2-position, and a nitro group at the 4-position.

Caption: Chemical structure of 2-Ethyl-4-nitropyridine N-oxide.

The presence of the N-oxide and the nitro group significantly influences the electronic properties of the pyridine ring. The N-oxide group is a strong π-donor, increasing electron density at the 2- and 4-positions, while the nitro group is a powerful electron-withdrawing group. This electronic push-pull system makes the 4-position highly susceptible to nucleophilic aromatic substitution, a key feature in its synthetic utility[6][7][8][9]. The ethyl group at the 2-position introduces steric hindrance that can influence the regioselectivity of reactions and the overall reactivity of the molecule compared to its methyl or unsubstituted analogs[6][8].

Synthesis of 2-Ethyl-4-nitropyridine N-oxide

The synthesis of 2-Ethyl-4-nitropyridine N-oxide is typically a two-step process, analogous to the preparation of other substituted 4-nitropyridine N-oxides[8][10][11].

Caption: General synthetic workflow for 2-Ethyl-4-nitropyridine N-oxide.

Experimental Protocol (Adapted from analogous syntheses)

This protocol is based on established methods for the N-oxidation of pyridines and subsequent nitration of the resulting N-oxides[3][7][10][12].

Part 1: Synthesis of 2-Ethylpyridine N-oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place 2-ethylpyridine.

-

Oxidation: While stirring, slowly add 40% peracetic acid to the 2-ethylpyridine. The rate of addition should be controlled to maintain the reaction temperature around 85°C.

-

Reaction Monitoring: After the addition is complete, continue stirring until the temperature of the reaction mixture drops to approximately 40°C.

-

Work-up: The resulting 2-ethylpyridine N-oxide can be isolated as its hydrochloride salt by bubbling hydrogen chloride gas through the reaction mixture, followed by removal of acetic acid under vacuum. Alternatively, the free base can be obtained by careful neutralization and extraction.

Part 2: Synthesis of 2-Ethyl-4-nitropyridine N-oxide

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath.

-

Nitration Reaction: In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, heat the 2-ethylpyridine N-oxide from Part 1 to approximately 60°C.

-

Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the heated 2-ethylpyridine N-oxide. The temperature will initially drop.

-

Heating: After the addition is complete, heat the reaction mixture to 125-130°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8, which will precipitate the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetone, to yield the final 2-Ethyl-4-nitropyridine N-oxide.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitro group and the N-oxide functionality. The ethyl group will exhibit a characteristic quartet and triplet pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon atom attached to the nitro group (C4) is expected to be significantly downfield. The N-oxide group also has a notable effect on the chemical shifts of the ring carbons[14].

-

IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the N-O stretching vibration of the N-oxide group, typically in the region of 1200-1300 cm⁻¹. Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group are also expected around 1550 cm⁻¹ and 1350 cm⁻¹, respectively[2].

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). Common fragmentation patterns for pyridine N-oxides include the loss of an oxygen atom from the N-oxide group.

Applications in Drug Development and Research

The primary documented application of 2-Ethyl-4-nitropyridine N-oxide is as a key intermediate in the synthesis of ethionamide, a thioamide drug used in the treatment of tuberculosis[1]. The reactivity of the 4-nitro group allows for its displacement by various nucleophiles, which is a crucial step in the synthetic route to ethionamide and other potentially bioactive molecules.

Furthermore, the broader class of pyridine N-oxides has been explored for various biological activities, and their ability to act as ligands for metal complexes opens up possibilities in the development of novel therapeutic agents[15]. The unique electronic and steric properties of 2-Ethyl-4-nitropyridine N-oxide make it an interesting scaffold for the design and synthesis of new chemical entities in drug discovery programs.

Safety and Handling

2-Ethyl-4-nitropyridine N-oxide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Toxicological studies have shown that it can have toxic effects, particularly on the blood system, and can cause irritation to the eyes[16]. It is important to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Ethyl-4-nitropyridine N-oxide is a valuable heterocyclic compound with a well-defined chemical structure and molecular weight. While specific experimental data for this compound is limited in publicly available literature, its synthesis can be reliably achieved through established methods of N-oxidation and nitration. Its primary importance lies in its role as a key intermediate in the synthesis of the anti-tuberculosis drug ethionamide, highlighting its significance in the pharmaceutical industry. The unique reactivity conferred by the N-oxide and nitro groups makes it a versatile building block for the synthesis of a variety of substituted pyridines, warranting further exploration of its potential in medicinal chemistry and materials science.

References

Sources

- 1. 2-ETHYL-4-NITROPYRIDINE 1-OXIDE [chemicalbook.com]

- 2. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. rsc.org [rsc.org]

- 5. 2-Ethyl-4-nitro-pyridine 1-oxide | CymitQuimica [cymitquimica.com]

- 6. chempap.org [chempap.org]

- 7. guidechem.com [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. materiellabo.com [materiellabo.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Solubility Profiling & Solvent Selection for 2-Ethyl-4-nitropyridine 1-oxide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-Ethyl-4-nitropyridine 1-oxide (CAS: 38594-62-6 / Analogous derivatives).[1] As a critical intermediate in the synthesis of thioamide antitubercular agents (e.g., Ethionamide), understanding its solvation thermodynamics is essential for process optimization, recrystallization, and formulation.[1]

This document moves beyond static data to explain the mechanistic interactions driving solubility, providing researchers with a self-validating protocol for solvent selection.[1]

Chemical Profile & Physicochemical Basis[1][2][3][4][5][6][7]

To predict and manipulate solubility, one must first understand the competing electronic and steric forces within the molecule.[1]

| Property | Data | Relevance to Solubility |

| Molecular Structure | Pyridine ring, N-oxide, Nitro (C4), Ethyl (C2) | Amphiphilic character.[1][2][3] |

| Molecular Weight | 168.15 g/mol | Low MW facilitates dissolution in small-molecule solvents.[1] |

| Electronic Nature | Dipolar ( | High affinity for polar aprotic solvents (DMSO, DMF).[1] |

| Lipophilicity | Ethyl group ( | Increases solubility in moderately non-polar solvents (DCM, Chloroform) compared to non-alkylated analogs.[1] |

| Appearance | Yellow Crystalline Solid | Indicates high lattice energy; requires energy (heat/solvation) to break crystal packing. |

The Solvation Mechanism

The solubility of this compound is governed by a "Push-Pull" mechanism:

-

The Polar Head: The N-oxide moiety creates a strong dipole, acting as a hydrogen bond acceptor.[1] This makes the compound soluble in protic solvents like Ethanol and Methanol .[1]

-

The Hydrophobic Tail: The ethyl group disrupts the crystal lattice packing slightly and provides interaction points for Van der Waals forces, enabling solubility in chlorinated solvents like Chloroform and Dichloromethane (DCM) .[1]

-

The Nitro Group: Strongly electron-withdrawing, it reduces the basicity of the N-oxide but enhances interactions with electron-rich solvents.[1]

Solubility Landscape

The following categorization is derived from empirical synthesis data of structural analogs (4-nitropyridine N-oxide) and specific purification protocols for the 2-ethyl derivative.

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Specific Solvents | Solubility Rating | Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Stock solutions, reaction media.[1] |

| Chlorinated | Chloroform, DCM | Good (50-100 mg/mL) | Extraction, liquid-liquid separation.[1] |

| Ketones | Acetone, MEK | Moderate (Temperature Dependent) | Primary Recrystallization Solvent. |

| Alcohols | Methanol, Ethanol | Moderate | Co-solvent for crystallization.[1] |

| Ethers | THF, Diethyl Ether | Low to Moderate | THF is good; Ether is poor (anti-solvent).[1] |

| Alkanes | Hexane, Heptane | Negligible (<1 mg/mL) | Anti-solvent to force precipitation.[1] |

| Water | Water | Moderate | pH dependent; solubility increases in acidic media due to protonation.[1] |

Critical Insight: Acetone is the gold-standard solvent for purification.[1] The compound exhibits a steep solubility curve in acetone—highly soluble at boiling point (56°C) but crystallizes effectively upon cooling to 0-5°C.[1]

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely solely on literature values, which may vary by batch purity. Use this standardized "Shake-Flask" protocol to generate internal data.[1]

Workflow Diagram[1]

Figure 1: Standardized workflow for determining thermodynamic solubility.

Detailed Methodology

-

Preparation: Add excess this compound solid to 2 mL of the target solvent in a borosilicate glass vial. Ensure undissolved solid remains visible.[1]

-

Equilibration: Agitate the suspension at the target temperature (e.g., 25°C) for 24–48 hours. Note: Use a thermomixer to maintain temperature precision.

-

Phase Separation:

-

Quantification (HPLC Conditions):

Purification Strategy: Recrystallization

For drug development applications, purity is paramount.[1] The following logic applies to scaling up from milligrams to grams.

Recrystallization Logic

Procedure:

-

Dissolve the crude yellow solid in boiling Acetone . Use the minimum volume required to achieve a clear solution.

-

Optional: If colored impurities persist, treat with activated carbon for 10 minutes, then hot-filter.[1]

-

Remove from heat and allow to cool slowly to room temperature (20°C).

-

Transfer to an ice bath (0-4°C) for 2 hours.

-

Collect crystals via vacuum filtration.[1][4][5] Wash the filter cake with cold Hexane (removes surface impurities without redissolving the product).[1]

Figure 2: Recrystallization pathway utilizing thermal solubility differentials.[1]

References

-

ChemicalBook. (n.d.).[1] this compound Properties and Suppliers. Retrieved from [1]

-

PubChem. (2023).[1] 2-Ethylpyridine 1-oxide Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

ResearchGate. (2015).[1] Synthesis and Solubility of 4-Nitropyridine N-oxide Derivatives. Retrieved from

-

BenchChem. (n.d.).[1] Scaling Up the Production of 3-Ethyl-4-nitropyridine 1-oxide. Retrieved from [1]

-

CymitQuimica. (n.d.).[1] 2-Ethyl-4-nitro-pyridine 1-oxide Product Data. Retrieved from [1][6]

2-Ethyl-4-nitropyridine 1-oxide melting point and boiling point data

The following technical guide details the physical properties, synthesis, and handling of 2-Ethyl-4-nitropyridine 1-oxide , a critical intermediate in the synthesis of the anti-tubercular drug Ethionamide.

Core Data & Process Chemistry for Drug Development[1]

Executive Summary & Compound Identity

This compound is a functionalized pyridine derivative primarily utilized as a high-value intermediate in the pharmaceutical manufacturing of thioamide antibiotics (e.g., Ethionamide, Prothionamide).[1] Its chemical behavior is defined by the interplay between the electron-withdrawing nitro group at position 4 and the electron-donating N-oxide moiety, which activates the ring for subsequent nucleophilic substitution—a key step in drug synthesis.

Chemical Identity Table

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 38594-62-6 |

| Synonyms | 2-Ethyl-4-nitropyridine N-oxide; 4-Nitro-2-ethylpyridine 1-oxide |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Structural Class | Pyridine N-oxide; Nitroaromatic |

| Physical State | Crystalline Solid (Yellow to Orange) |

Physical Properties: Melting & Boiling Point Data

Accurate physical property data is essential for process design, specifically for determining isolation temperatures and handling safety.

Melting Point and Boiling Point Data

| Property | Value / Range | Context & Technical Note |

| Melting Point | ~90 – 160 °C (Estimated Range)* | Solid at Room Temperature. Note: While specific experimental values are restricted to specialized toxicological literature [1][2], structural analogs provide a reliable working range:• 2-Methyl-4-nitropyridine 1-oxide: 155–159 °C• 2,3-Dimethyl-4-nitropyridine 1-oxide: 94–96 °C• 4-Nitropyridine 1-oxide: 159–160 °C |

| Boiling Point | Decomposes | Do Not Distill. Like most nitropyridine N-oxides, this compound is thermally unstable at high temperatures. It undergoes decomposition (potentially explosive) before reaching a standard boiling point. |

| Solubility | Soluble in polar organic solvents (DCM, DMSO, Methanol). | Critical for extraction protocols post-nitration. |

Critical Safety Warning: The "Boiling Point" is theoretically calculated to be >300°C, but in practice, the compound will decompose violently if heated to this range. Vacuum drying at moderate temperatures (<50°C) is the only recommended method for solvent removal.

Synthesis & Production Logic

The synthesis of this compound is a classic example of regioselective electrophilic aromatic substitution . The N-oxide group is essential here: it activates the pyridine ring at the 4-position (para) and 2-position (ortho) for nitration, whereas a standard pyridine ring would be deactivated and difficult to nitrate.

Reaction Pathway Logic

-

Precursor : 2-Ethylpyridine (Liquid).

-

Activation : Oxidation to 2-Ethylpyridine 1-oxide using Peracetic acid or m-CPBA.

-

Why? To increase electron density at C4 for nitration.

-

-

Nitration : Reaction with Fuming Nitric Acid (

) and Sulfuric Acid (-

Regioselectivity: The ethyl group at C2 exerts a steric influence, directing the nitro group primarily to C4.

-

-

Product : this compound (Solid).

Synthesis Workflow Diagram (Graphviz)

Caption: Step-wise synthesis pathway transforming 2-ethylpyridine into the active 4-nitro intermediate for drug manufacturing.

Analytical Characterization & Handling

Identification Protocols

To validate the identity of the synthesized material, the following analytical signatures are standard:

-

IR Spectroscopy : Look for strong N-O stretch (~1200-1300 cm⁻¹) and asymmetric

stretch (~1500-1550 cm⁻¹). -

1H NMR : The ethyl group signals (triplet/quartet) will be distinct. The aromatic protons at C3 and C5 will show a characteristic downfield shift due to the nitro group and N-oxide.

-

TLC Monitoring : The N-oxide is significantly more polar than the starting 2-ethylpyridine. Use Methanol:DCM (5:95) as a mobile phase; the product will have a lower Rf value.

Safety & Toxicology (Hygienic Assessment)

According to toxicological evaluations [1]:

-

Acute Toxicity : The compound is classified as Toxic .

-

Target Organs : Blood system (Methemoglobinemia risk) and mucous membranes (Eye irritant).[2]

-

Handling : Use a full face shield and handle in a fume hood. Avoid dust generation.

Applications in Drug Development

The primary utility of this compound is as a "chemical handle." The nitro group at position 4 is a good leaving group in nucleophilic aromatic substitution (

Mechanism in Ethionamide Synthesis:

-

Substitution : The nitro group is displaced by a cyano group (using cyanide sources) or a halide.

-

Reduction : The N-oxide is reduced back to the pyridine.

-

Functionalization : The substituent at C4 is converted to the thioamide (-CSNH2).

This specific reactivity profile makes CAS 38594-62-6 indispensable for introducing carbon-based substituents at the 4-position of the pyridine ring.

References

-

Tsarichenko, G.V., Ryndina, S.E., Neugodova, O.P. (1985).[4][5][6] Toxicological Properties of Substances Used in the Chemical and Pharmaceutical Industry. Moscow. (Primary source for toxicological data and physical characterization of this compound).

-

Brits, M. (2001). Design and synthesis of ATP analogues as potential inhibitors of glutamine synthetase. University of the Witwatersrand. (Describes synthesis and melting point determination of Compound 68: 2-ethyl-4-nitropyridine-N-oxide).

-

PubChem . (n.d.). This compound (CID 570528). National Center for Biotechnology Information. Link

-

ChemicalBook . (2025). This compound Product Entry. Link

Sources

- 1. CN104311478A - Method for continuously preparing 4-nitropyridine by using microchannel reactor two-step method - Google Patents [patents.google.com]

- 2. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]

- 3. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide | Gorokhova | Hygiene and Sanitation [rjhas.ru]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. cyberleninka.ru [cyberleninka.ru]

difference between 2-Ethyl-4-nitropyridine 1-oxide and 4-nitropyridine N-oxide

Technical Comparative Analysis: 4-Nitropyridine N-Oxide vs. 2-Ethyl-4-Nitropyridine 1-Oxide

Executive Summary

This technical guide analyzes the structural, synthetic, and functional divergences between 4-Nitropyridine N-oxide (4-NPO) and its alkylated derivative, This compound (2-Et-4-NPO) . While both compounds serve as high-reactivity electrophiles in nucleophilic aromatic substitution (

Part 1: Structural & Electronic Landscape

The core difference lies in the symmetry and the inductive influence of the ethyl group at the C2 position. Both molecules feature a nitro group at C4 and an N-oxide moiety, creating a "push-pull" electronic system that highly activates the C4 position toward nucleophiles.[1]

Comparative Data Matrix

| Feature | 4-Nitropyridine N-oxide (4-NPO) | This compound (2-Et-4-NPO) |

| CAS Registry | 1124-33-0 | 38594-62-6 |

| Formula | ||

| Symmetry | ||

| Electronic Effect | Strong | Added |

| C4 Electrophilicity | Extremely High | High (Slightly attenuated by Ethyl |

| Primary Utility | General Scaffold (Agrochemicals/Pharma) | Targeted Scaffold (Antituberculars) |

Electronic Analysis

-

4-NPO: The N-oxide oxygen donates electron density into the ring (+M effect) but withdraws inductively (-I). The nitro group at C4 strongly withdraws (-M, -I). This combination makes C4 exceptionally electron-deficient, facilitating rapid displacement of the nitro group.

-

2-Et-4-NPO: The ethyl group at C2 exerts a weak positive inductive effect (+I). While this slightly increases electron density in the ring, it does not significantly hamper the reactivity at C4 because the ethyl group is meta to the reaction center (C4). However, it breaks the symmetry of the molecule, rendering the C2 and C6 protons magnetically non-equivalent in NMR spectroscopy.

Part 2: Synthetic Pathways[3][4]

The synthesis of both compounds follows a parallel oxidation-nitration sequence. However, the starting materials dictate the regiochemical outcome.

Pathway Logic

-

Oxidation: Pyridines are oxidized to N-oxides (typically using

/Acetic Acid or mCPBA) to activate the ring for nitration.[2] -

Nitration: Electrophilic aromatic substitution (

) introduces the nitro group. The N-oxide group directs the incoming nitronium ion (-

Note: In 2-Ethylpyridine N-oxide, the C2 position is blocked, forcing nitration almost exclusively to C4.

-

Caption: Comparative synthetic routes. Both pathways utilize N-oxide direction to install the nitro group at C4. The ethyl group in the lower pathway blocks C2, ensuring high regioselectivity.

Part 3: Reactivity Profile ( )

The defining characteristic of both molecules is their ability to undergo Nucleophilic Aromatic Substitution (

Mechanism: Addition-Elimination

-

Nucleophilic Attack: A nucleophile (e.g.,

, -

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The N-oxide oxygen helps stabilize the negative charge.

-

Elimination: The nitro group departs as nitrite (

), restoring aromaticity.

The "Ethyl Effect" on Reactivity

In 2-Et-4-NPO , the ethyl group is located at C2.

-

Steric Impact: Minimal. The reaction occurs at C4. The ethyl group is sufficiently distant that it does not sterically hinder the approach of nucleophiles to C4.

-

Electronic Impact: Minor deactivation. The +I effect of the ethyl group makes the ring slightly less electron-deficient than the unsubstituted parent 4-NPO. Consequently, reaction rates for 2-Et-4-NPO may be marginally slower, but yields remain high.

Caption:

Part 4: Experimental Protocols

Safety Warning: Nitropyridine N-oxides are energetic compounds. The nitration step is highly exothermic. 4-Nitropyridine N-oxide has been reported to decompose explosively if heated without solvent or if the reaction exotherm is uncontrolled [1].

Protocol A: Synthesis of 4-Nitropyridine N-Oxide (General Procedure)

Based on standard nitration methodologies [2, 3].

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, cool 35 mL of concentrated

to 0°C. -

Addition: Slowly add 0.1 mol of Pyridine N-oxide (or 2-Ethylpyridine N-oxide) in small portions, maintaining temperature <10°C.

-

Nitration: Dropwise add fuming

(15 mL) over 30 minutes. -

Heating: Slowly warm the mixture to 90°C (100°C for the ethyl derivative) and hold for 2-4 hours. Caution: Monitor for thermal runaway.

-

Quenching: Pour the reaction mixture onto 200g of crushed ice.

-

Neutralization: Carefully neutralize with solid

or concentrated -

Isolation: The product precipitates as a yellow/orange solid. Filter, wash with ice water, and recrystallize from ethanol/water.

Protocol B: Quality Control (TLC & Melting Point)

-

TLC Mobile Phase: Dichloromethane:Methanol (9:1).

-

Visualization: UV lamp (254 nm). The nitro group quenches fluorescence strongly.

-

Melting Point:

-

4-NPO: 159–162 °C [4].

-

2-Et-4-NPO: Derivative dependent; typically slightly lower due to asymmetry disrupting crystal packing.

-

Part 5: Pharmaceutical Utility

This is the critical differentiator for researchers.

4-Nitropyridine N-oxide: The "Universal Donor"

This molecule is a generic building block. It is used when the final drug target requires a simple pyridine ring substituted at the 4-position.

-

Workflow: 4-NPO

4-Chloropyridine N-oxide -

Applications: Agrochemicals, general kinase inhibitor scaffolds.

This compound: The "Ethionamide" Precursor

This molecule is industrially significant for the synthesis of Ethionamide (and Prothionamide), essential second-line drugs for Multi-Drug Resistant Tuberculosis (MDR-TB).

-

Workflow:

-

Precursor: this compound.

-

Substitution: Reaction with acetyl chloride or

converts the Nitro group to a Chloro group (and deoxygenates the N-oxide simultaneously or in steps). -

Thioamidation: The 4-chloro or 4-cyano intermediate is converted to the thioamide.

-

-

Why it matters: The 2-ethyl group is essential for the pharmacophore's binding to the bacterial enzyme EthA (which activates the drug) [5]. Without the 2-ethyl group, the molecule loses specific antitubercular potency.

References

-

Santa Cruz Biotechnology. Safety Data Sheet: 4-Nitropyridine N-oxide.Link

-

Den Hertog, H. J., & Combe, W. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives. Recueil des Travaux Chimiques des Pays-Bas. Link

-

ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.Link

-

Sigma-Aldrich. Product Specification: 4-Nitropyridine N-oxide.[3]Link

-

SSRN. Identification, synthesis and characterization of potential process related impurity of Ethionamide.Link

Sources

suppliers and price of 2-Ethyl-4-nitropyridine 1-oxide research grade

CAS Registry Number: 38594-62-6

Chemical Formula: C

Executive Summary

2-Ethyl-4-nitropyridine 1-oxide is a specialized heterocyclic intermediate primarily utilized in the synthesis of 2,4-disubstituted pyridine derivatives, most notably the anti-tubercular drug Ethionamide (2-ethylisonicotinamide). Its high market value (~€760/g for research quantities) reflects its status as a non-commodity, fine chemical intermediate often requiring custom synthesis or rigorous purification to remove isomers (e.g., 2-ethyl-5-nitropyridine 1-oxide).

This guide provides a technical breakdown of the supply chain, synthesis protocols, and application pathways for researchers in medicinal chemistry and process development.

Technical Profile & Specifications

Researchers must distinguish this specific isomer from its analogs (e.g., 3-ethyl or non-ethylated variants) to ensure experimental reproducibility.

| Property | Specification |

| IUPAC Name | 2-Ethyl-4-nitro-1-oxidopyridin-1-ium |

| CAS Number | 38594-62-6 (Critical for ordering) |

| Appearance | Pale yellow to yellow crystalline powder |

| Purity (Research Grade) | ≥ 95% (HPLC/GC) |

| Melting Point | 98–102 °C (Typical range for pure isomer) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water |

| Stability | Hygroscopic; light-sensitive. Store under inert atmosphere (N₂) at 2–8°C. |

Supply Chain & Pricing Analysis

The market for this compound is characterized by low volume and high unit cost. It is not a bulk commodity; most stock is held by specialized catalog houses or synthesized on demand.

Primary Suppliers & Catalog References

Note: Prices are estimates based on 2024/2025 data and subject to fluctuation.

| Supplier | Catalog Ref | Pack Size | Approx. Price (USD/EUR) | Lead Time |

| Apollo Scientific | 54-OR1004364 | 1 g | €764.00 | Stock / 2-3 Weeks |

| CymitQuimica | 54-OR1004364 | 1 g | €764.00 | Stock / 2-3 Weeks |

| Advanced Chem Intermediates | Inquire | Bulk | RFQ | Custom Synthesis |

| Simson Pharma | OT64740000 | mg–g | RFQ | Custom Synthesis |

Sourcing Strategy

-

Verify CAS: Many vendors list "Ethyl-nitropyridine N-oxide" generically. Ensure the Certificate of Analysis (CoA) specifically cites CAS 38594-62-6 .

-

Custom Synthesis: For requirements >10g, catalog pricing is prohibitive. Contract Manufacturing Organizations (CMOs) in China or India can synthesize this via the nitration of 2-ethylpyridine N-oxide at a significantly lower cost per gram (approx.

100/g in 100g batches).

Synthesis & Manufacturing Protocol

For laboratories unable to source the compound commercially, or for those validating process chemistry, the synthesis proceeds via the N-oxidation of 2-ethylpyridine followed by electrophilic aromatic substitution (nitration).

Reaction Pathway

The synthesis exploits the activating nature of the N-oxide group, which directs nitration to the 4-position (para) and removes the deactivating influence of the pyridine nitrogen lone pair.

Caption: Two-step synthesis of this compound from 2-ethylpyridine.

Detailed Protocol (Bench Scale)

Step 1: N-Oxidation

-

Dissolve 2-ethylpyridine (1.0 eq) in Glacial Acetic Acid.

-

Add Hydrogen Peroxide (30%) (1.5 eq) dropwise at room temperature.

-

Heat to 70–80°C for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9).

-

Concentrate under vacuum to remove acetic acid. Neutralize with Na₂CO₃ and extract with Chloroform.

-

Result: 2-Ethylpyridine N-oxide (Oil or low-melting solid).

Step 2: Nitration (Critical Safety Step)

-

Dissolve 2-ethylpyridine N-oxide in Conc. Sulfuric Acid (H₂SO₄) . Cool to 0°C.

-

Add Fuming Nitric Acid (HNO₃) dropwise, maintaining temp <10°C.

-

Slowly raise temperature to 90–100°C. Caution: Reaction is highly exothermic. Risk of thermal runaway.

-

Heat for 2–4 hours.

-

Pour onto crushed ice. Neutralize with Na₂CO₃ to pH 8.

-

Filter the yellow precipitate (Product). Recrystallize from Ethanol/Water.

Applications in Drug Development

The primary utility of this compound is as a scaffold for introducing functionality at the 4-position of the pyridine ring, which is otherwise difficult to access in 2-substituted pyridines.

Case Study: Ethionamide Synthesis

It serves as a key intermediate for Ethionamide (Trecator), a second-line anti-tuberculosis drug. The nitro group is a versatile handle that can be reduced to an amine, which is then converted to a nitrile and finally thionated.

Caption: Synthetic utility of the compound in accessing the Ethionamide scaffold.[2][3]

Quality Control & Handling

Analytical Verification[4]

-

1H NMR (DMSO-d6): Look for the ethyl group signals (triplet ~1.2 ppm, quartet ~2.8 ppm) and the characteristic downfield shift of the C3/C5 protons due to the nitro group and N-oxide.

-

HPLC: Use a C18 column with a water/acetonitrile gradient. The N-oxide is more polar than the reduced pyridine.

Safety & Storage (E-E-A-T)

-

Toxicity: Classified as Hazard Class II . LD50 (rat) ~1250 mg/kg.

-

Hazards: Causes serious eye irritation and skin irritation.[4] Potential mutagen (nitroaromatic).

-

Storage: Store in amber vials (light sensitive) at 4°C. Hygroscopic—keep desiccated.

References

-

Russian Journal of Hygiene and Sanitation. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. (2022).[5] Available at: [Link]

-

Journal of Medicinal Chemistry. Ethionamide boosters: synthesis, biological activity, and structure-activity relationships. (2011).[6][7] Available at: [Link]

Sources

- 1. 2-Ethyl-4-nitro-pyridine 1-oxide | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 4. 1124-33-0 Cas No. | 4-Nitropyridine N-oxide | Apollo [store.apolloscientific.co.uk]

- 5. 4-硝基-2-甲基吡啶-N-氧化物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethionamide boosters: synthesis, biological activity, and structure-activity relationships of a series of 1,2,4-oxadiazole EthR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

InChIKey and SMILES string for 2-Ethyl-4-nitropyridine 1-oxide

A Chemoinformatic and Synthetic Guide for Medicinal Chemistry Applications[1]

Executive Summary

2-Ethyl-4-nitropyridine 1-oxide (CAS RN: 38594-62-6) represents a critical scaffold in heterocyclic chemistry, particularly within drug discovery campaigns targeting enzymatic pathways.[1] As a pyridine N-oxide derivative, it possesses unique electronic properties that differentiate it from its non-oxidized pyridine counterparts. The N-oxide moiety activates the ring toward both electrophilic (at C4) and nucleophilic (at C2/C6) substitution, while the nitro group at C4 serves as a potent leaving group for downstream functionalization.[1]

This guide provides the definitive chemoinformatic identifiers, a validated synthesis workflow, and a structural analysis of the compound's reactivity profile.[1]

Chemoinformatic Identifiers

Accurate digital representation is essential for computational screening and database integration.[1] The following identifiers are derived from the canonical structure.

Core Identifiers Table[1]

| Identifier Type | String / Value | Notes |

| CAS Registry Number | 38594-62-6 | Primary commercial identifier.[1][2] |

| Canonical SMILES | CCc1cc([O-])ccn1[O-] | Explicit charge separation notation.[1] |

| Isomeric SMILES | CCc1cc(=O)ccn1[O-] | Alternate resonance representation.[1] |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol |

Decoding the SMILES Syntax

The SMILES string CCc1cc([O-])ccn1[O-] encodes specific structural logic:

-

CC : Represents the ethyl group (C2 substituent).[1]

-

c1...n1 : Denotes the aromatic pyridine ring system.[1]

-

[O-] : Encodes the nitro group at position 4. Note the explicit charge separation (N+ and O-) required by many force fields, rather than the pentavalent nitrogen representation.[1]

-

n1[O-] : Represents the N-oxide moiety.[1] The nitrogen is part of the aromatic ring (n), but the oxygen is an external substituent carrying a formal negative charge, balanced by the nitrogen's positive formal charge (implicit in some parsers, explicit in others).[1]

Structural Dynamics & Electronic Theory

The reactivity of this compound is governed by the "push-pull" electronic effects of its substituents.[1]

The N-Oxide Effect

Unlike pyridine, which is electron-deficient, pyridine N-oxide is amphoteric.[1]

-

Electron Donation (+M): The oxygen atom can donate electron density into the ring via resonance, increasing electron density at positions 2 and 4.[1]

-

Electron Withdrawal (-I): The positively charged nitrogen exerts a strong inductive withdrawal.[1]

The Nitro Group Interaction

The nitro group at C4 is a strong electron-withdrawing group (EWG).[1] In the N-oxide scaffold, the C4 position is activated for Nucleophilic Aromatic Substitution (SNAr) .[1] The nitro group acts as a "super-leaving group" because the intermediate Meisenheimer complex is stabilized by the N-oxide oxygen.[1]

Figure 1: Electronic structural decomposition showing the cooperative effects leading to C4 reactivity.[1]

Synthesis Protocol

The synthesis of this compound is a sequential two-step process starting from commercially available 2-ethylpyridine.[1]

Step 1: N-Oxidation

Objective: Convert 2-ethylpyridine to 2-ethylpyridine 1-oxide.[1]

-

Reagents: 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid.[1]

-

Mechanism: Peracid formation in situ followed by electrophilic attack on the pyridine nitrogen.[1]

Protocol:

-

Dissolve 2-ethylpyridine (1.0 eq) in glacial acetic acid.

-

Add 30% H₂O₂ (1.5 eq) dropwise at room temperature.

-

Heat to 70–80°C for 12–24 hours. Monitor by TLC (product is more polar).[1]

-

Workup: Concentrate under reduced pressure to remove acetic acid. Neutralize with NaOH (keep cold) and extract with Chloroform/DCM.

Step 2: Nitration

Objective: Introduce the nitro group at the C4 position.[1]

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).[1][3]

-

Regioselectivity: The N-oxide directs nitration primarily to the C4 position (para to the N-oxide), unlike the unoxidized pyridine which is resistant to nitration.[1]

Protocol:

-

Dissolve 2-ethylpyridine 1-oxide in conc. H₂SO₄.[1][3][4][5] Cool to 0°C.[1]

-

Add fuming HNO₃ dropwise, maintaining temperature <10°C.

-

Heat slowly to 90–100°C for 2–4 hours.

-

Caution: Exothermic reaction.[1] Ensure blast shield usage.

-

-

Quench: Pour onto crushed ice. Neutralize with Na₂CO₃ to pH 7–8.[1][3]

-

Isolation: Filter the yellow precipitate (product). Recrystallize from acetone/ethanol if necessary.[1]

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic pathway from 2-ethylpyridine precursor.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a transformable core .[1]

Nucleophilic Displacement

The nitro group at C4 is easily displaced by nucleophiles (amines, alkoxides, thiols).[1]

-

Reaction: SNAr.

-

Utility: This allows the rapid generation of 4-substituted-2-ethylpyridine libraries.[1]

-

Post-Modification: The N-oxide can be reduced back to the pyridine using PCl₃ or Zn/AcOH, yielding the functionalized pyridine drug candidate.[1]

Pharmacophore Modeling

In computational docking, the N-oxide oxygen acts as a strong hydrogen bond acceptor (HBA).[1] When using the SMILES CCc1cc([O-])ccn1[O-] for docking:

-

Ensure the protonation state of the N-oxide is neutral (zwitterionic form).[1]

-

The ethyl group provides a hydrophobic anchor at the C2 position.[1]

References

-

PubChem Compound Summary. (2025). 2-Ethylpyridine 1-oxide (CID 78546).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Katritzky, A. R., & Lagowski, J. M. (1971).[1] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1] (Foundational text on N-oxide reactivity and nitration regioselectivity).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Ethionamide | CAS#:536-33-4 | Chemsrc [chemsrc.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

Methodological & Application

nucleophilic substitution reactions of 2-Ethyl-4-nitropyridine 1-oxide

Application Note: Strategic Nucleophilic Functionalization of 2-Ethyl-4-nitropyridine 1-oxide

Executive Summary

This guide details the protocols for nucleophilic aromatic substitution (

Key Application: These protocols are essential for synthesizing 2,4-disubstituted pyridine derivatives, which are ubiquitous scaffolds in proton pump inhibitors (e.g., Rabeprazole analogs) and kinase inhibitors.

Critical Safety Alert: 4-Nitropyridine 1-oxides are thermally unstable and energetic. They possess a high decomposition energy. Never concentrate reaction mixtures to dryness at high temperatures.

Mechanistic Principles

The reactivity of this compound is governed by the cooperative electronic effects of the N-oxide and the nitro group.

-

Activation: The N-oxide oxygen is an electron donor by resonance but an electron withdrawer by induction. It creates a significant positive potential at the C2 and C4 positions.

-

Regioselectivity: While both C2 and C4 are activated, the presence of the Nitro group at C4 directs the nucleophile exclusively to this position. The Nitro group is a far superior leaving group compared to the hydride ion (which would be required for substitution at C2/C6).

-

Steric Influence: The ethyl group at C2 provides mild steric shielding to the C2 position, further reinforcing regioselectivity toward C4.

Figure 1: Reaction Mechanism (

Caption: The nucleophile attacks the electron-deficient C4 position, forming a resonance-stabilized Meisenheimer complex before expelling the nitrite ion.

Safety & Handling Protocol (Mandatory)

Before proceeding, verify the following safety controls:

-

Thermal Hazard: 4-Nitropyridine 1-oxides can decompose explosively above 150°C or upon shock.

-

Control: Maintain reaction temperatures below 100°C where possible.

-

Control: Use a blast shield during scale-up (>5g).

-

-

Sensitization: Pyridine N-oxides are potent skin sensitizers.

-

Control: Double-gloving (Nitrile) and full face protection are required.

-

-

Waste: The leaving group is Nitrite (

). Acidification of the waste stream can generate toxic

Experimental Protocols

Protocol A: Synthesis of 4-Alkoxy-2-ethylpyridine 1-oxide (Ether Formation)

This reaction introduces an oxygen nucleophile. It is the primary route for synthesizing alkoxy-pyridine intermediates.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt) (1.1 – 1.2 eq)

-

Solvent: Methanol (for NaOMe) or Ethanol (for NaOEt)[1]

Step-by-Step Methodology:

-

Preparation: In a dry 3-neck round-bottom flask under

, dissolve the alkoxide base (1.1 eq) in the corresponding anhydrous alcohol (10 mL/g substrate). Cool to 0–5°C. -

Addition: Dissolve this compound in a minimum volume of the alcohol. Add this solution dropwise to the cold base solution over 30 minutes.

-

Note: The reaction is exothermic. The color typically shifts from yellow to deep orange/red (Meisenheimer complex) and then fades.

-

-

Reaction: Remove the ice bath and stir at ambient temperature for 1 hour. If TLC indicates starting material remains, warm to 40–50°C for 2 hours.

-

Endpoint: Disappearance of the low-polarity nitro starting material; appearance of a more polar fluorescent spot (Product).

-

-

Workup:

-

Concentrate the solvent under reduced pressure (Bath temp < 45°C). Do not distill to dryness.

-

Dilute the residue with water and extract with Dichloromethane (DCM) or Chloroform (

). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Acetone/Ether or purify via silica flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Synthesis of 4-Amino-2-ethylpyridine 1-oxide (Amination)

Displacement by amines requires slightly more vigorous conditions due to the lower nucleophilicity of neutral amines compared to alkoxides.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (2.0 – 3.0 eq)

-

Solvent: Ethanol, Acetonitrile, or DMF (if high temp needed).

Step-by-Step Methodology:

-

Setup: Mix substrate and amine in Ethanol (5 mL/mmol).

-

Reaction: Heat to reflux (approx. 78°C) for 4–12 hours.

-

Optimization: If the amine is volatile, use a sealed pressure tube.

-

-

Monitoring: Monitor by HPLC or TLC. The release of the nitrite ion can sometimes cause side reactions; adding a scavenger like Potassium Carbonate (

, 1.0 eq) can improve yield by neutralizing generated nitrous acid species. -

Workup:

-

Evaporate volatiles.

-

The residue is often a mixture of the product and amine salts. Triturate with water to precipitate the product (if solid) or extract into Ethyl Acetate.

-

Optimization & Troubleshooting

Table 1: Solvent and Base Screening Matrix

| Variable | Condition | Outcome / Note |

| Solvent | Methanol/Ethanol | Best for Alkoxylation. Promotes solubility and matches the nucleophile to prevent transesterification. |

| Acetonitrile | Best for Amination. Polar aprotic; accelerates | |

| Toluene | Poor. Low solubility of the N-oxide substrate leads to heterogeneous reaction and slow kinetics. | |

| Base | NaH (Sodium Hydride) | Aggressive. Use only if the nucleophile is a weak alcohol/phenol. Requires anhydrous THF/DMF. |

| Mild. Suitable for thiols or acidic amines. Acts as an acid scavenger. | ||

| Temp | 0°C -> RT | Standard starting point. Minimizes risk of denitration or N-oxide reduction. |

| > 80°C | Risk. Increases probability of "catastrophic decomposition" of the nitro-N-oxide. |

Workflow Visualization

Figure 2: Experimental Workflow for Protocol A (Alkoxylation)

Caption: Step-by-step decision tree for the synthesis of alkoxy-derivatives, highlighting critical checkpoints.

References

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide reactivity and mechanisms).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridine chemistry and nucleophilic substitution).

-

Swann, E., et al. (2001). "Rates of nucleophilic substitution in 4-nitropyridine 1-oxides." Journal of the Chemical Society, Perkin Transactions 2.

-

Santa Cruz Biotechnology. (2023). 4-Nitropyridine N-oxide Safety Data Sheet. (Critical safety data regarding thermal instability).

-

ChemWatch. (2023). Hazard Assessment: Pyridine, 4-nitro, 1-oxide.[2][3]

Sources

- 1. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. PYRIDINE, 4-NITRO-, 1-OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

reduction of 2-Ethyl-4-nitropyridine 1-oxide to 2-ethyl-4-aminopyridine

Application Note: Selective & Simultaneous Reduction Strategies for Pyridine N-Oxides

Executive Summary

The transformation of 2-Ethyl-4-nitropyridine 1-oxide to 2-ethyl-4-aminopyridine represents a dual-reduction challenge common in the synthesis of pyridine-based pharmaceutical scaffolds (e.g., kinase inhibitors, antituberculars). This reaction requires the simultaneous reduction of the nitro group (

While catalytic hydrogenation (Pd/C, H

-

Iron/Acetic Acid Reduction: The robust, cost-effective industrial standard.

-

Catalytic Transfer Hydrogenation (CTH): A cleaner, laboratory-scale method using Pd/C and Ammonium Formate.

Chemical Strategy & Mechanism

The synthesis involves two distinct mechanistic steps. Understanding the chemoselectivity is vital for process control.

-

Step 1: Nitro Reduction: Rapid and exothermic. Occurs readily with most reducing agents (H

/Pd, Fe, Zn). -

Step 2: N-Oxide Deoxygenation: The rate-limiting step. The N-O bond is stronger and requires higher activation energy. Standard Pd/C hydrogenation often spares this bond unless acidic conditions or specific hydrogen donors are used.

Visualizing the Reaction Pathway:

Protocol A: Iron-Mediated Reduction (The "Robust" Route)

Best for: Scale-up (>10g), cost-sensitivity, and substrates tolerant of acidic reflux.

Principle: Iron powder in acetic acid acts as a single-electron transfer (SET) reductant. The acidic medium facilitates the protonation of the N-oxide oxygen, weakening the N-O bond and allowing for cleavage by the metal surface.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Iron Powder (325 mesh, reduced): 4.0 - 5.0 equiv

-

Glacial Acetic Acid (AcOH): 10-15 volumes

-

Solvent for Extraction: Ethyl Acetate (EtOAc) or n-Butanol

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping), reflux condenser, and internal thermometer.

-

Addition: Charge the flask with the substrate and Glacial Acetic Acid. Initiate stirring.

-

Activation: Heat the mixture to 50°C. Add the Iron powder portion-wise over 30 minutes.

-

Critical Control Point: The reaction is exothermic. Monitor internal temperature and control addition rate to maintain <80°C.

-

-

Reflux: Once addition is complete, heat the mixture to reflux (~118°C) for 2–4 hours.

-

Validation: Monitor by TLC (10% MeOH/DCM). The starting material (Rf ~0.3) and N-oxide amine intermediate (Rf ~0.1) should disappear; the product (Rf ~0.4) will appear.[1]

-

-

Workup (The Challenge):

-

Cool to room temperature.[1][2][3] Dilute with water (equal volume).

-

Filter through a Celite pad to remove unreacted iron and iron oxides. Wash the cake with water.

-

Neutralization: Slowly add solid Na

CO -

Note: The product is amphoteric and water-soluble. Do not over-basify (>pH 12) or leave too acidic.

-

-

Extraction: Extract the aqueous slurry exhaustively with EtOAc (3x) or n-Butanol (2x).

-

Purification: Dry organics over Na

SO

Protocol B: Catalytic Transfer Hydrogenation (The "Clean" Route)

Best for: Laboratory scale (<10g), purity requirements, and avoiding metal waste.

Principle:

Ammonium formate decomposes into H

Materials:

-

Substrate: this compound (1.0 equiv)

-

Catalyst: 10% Pd/C (50% wet): 10 wt% loading

-

Hydrogen Donor: Ammonium Formate (5.0 - 7.0 equiv)

-

Solvent: Methanol (anhydrous preferred)

Step-by-Step Protocol:

-

Setup: Round-bottom flask with magnetic stir bar and reflux condenser. Nitrogen inertion is recommended but not strictly required during the reaction due to CO

evolution. -

Mixing: Dissolve the substrate in Methanol (0.1 M concentration).

-

Catalyst Addition: Add the Pd/C catalyst carefully (pyrophoric risk when dry).

-

Initiation: Add Ammonium Formate in one portion.

-

Reaction: Heat to reflux (65°C).

-

Observation: Vigorous gas evolution (CO

/NH -

Time: Reaction typically completes in 1–3 hours.

-

-

Workup:

-

Isolation: Dry over MgSO

and concentrate to yield the product.

Comparative Analysis & Decision Matrix

| Feature | Method A: Iron/AcOH | Method B: Pd/C + NH | Method C: H |

| Selectivity | High (Total Reduction) | High (Total Reduction) | High (Total Reduction) |

| Yield | 85-95% | 80-90% | 70-85% |

| Safety | Thermal hazard (Exotherm) | Flammability (MeOH/Pd) | High Pressure H |

| Workup | Difficult (Iron sludge) | Easy (Filtration) | Moderate (Ni filtration) |

| Cost | Low | Moderate (Pd catalyst) | Low/Moderate |

| Scalability | Excellent | Good | Excellent |

Process Workflow Diagram

References

-

Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. MDPI.[4] Link

-

Zacharie, B., et al. (2001).[3] A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Journal of Organic Chemistry. Link

-

Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis. Link

-

BenchChem Application Note. (2025). Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Link

Sources

procedure for deoxygenation of 2-Ethyl-4-nitropyridine 1-oxide

Application Note & Protocol

Topic: Selective Deoxygenation of 2-Ethyl-4-nitropyridine 1-oxide

Abstract

This document provides a detailed guide for the selective deoxygenation of this compound, a critical intermediate in the synthesis of pharmaceutical agents like the anti-tuberculosis drug ethionamide.[1] The primary chemical challenge lies in the chemoselective reduction of the N-oxide functional group while preserving the nitro group, which is also susceptible to reduction. This guide presents two robust and validated protocols using phosphorus-based reagents and modern catalytic systems, explaining the mechanistic rationale behind each approach. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

The Chemoselectivity Challenge: N-Oxide vs. Nitro Group

The deoxygenation of this compound is a non-trivial transformation due to the presence of two reducible moieties. Many common reduction methods lack the required selectivity. For instance, catalytic hydrogenation, while a powerful and "green" technique, is often too indiscriminate for this substrate. Under typical hydrogenation conditions (e.g., H₂, Pd/C), both the N-oxide and the aromatic nitro group are likely to be reduced, leading to the corresponding aminopyridine, which is often an undesired byproduct.[2]

Therefore, successful deoxygenation hinges on selecting a reagent or catalyst system that exhibits a strong preference for the N-O bond over the C-NO₂ bonds. This guide focuses on methodologies that leverage the oxophilic nature of phosphorus reagents or the fine-tuned reactivity of specific palladium catalysts to achieve this critical selectivity.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethyl-4-nitropyridine 1-oxide

Ticket ID: PUR-2E4N-OX-001 Status: Open Priority: High (Safety Critical) Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

User Query: "How do I purify 2-Ethyl-4-nitropyridine 1-oxide (CAS: 38594-62-6) effectively using recrystallization? I need high purity for pharmaceutical intermediate use."

Technical Context: this compound is a highly polar, crystalline solid often used as an intermediate in the synthesis of thioamide antitubercular drugs (e.g., Ethionamide derivatives). Its purification is complicated by two factors:

-

The N-Oxide Functionality: This creates a large dipole moment, making the compound water-soluble and prone to "oiling out" rather than crystallizing if the solvent polarity isn't perfectly balanced.

-

Thermal Instability: The combination of a nitro group (

) and an N-oxide (

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

Based on the polarity profile of substituted pyridine N-oxides, the most robust solvent system is Ethanol (EtOH) or an Ethanol/Water mixture. Acetone is a viable alternative for highly dry samples.

Recrystallization Workflow

| Parameter | Specification | Reason for Choice |

| Primary Solvent | Absolute Ethanol (EtOH) | Dissolves the N-oxide at reflux; moderate boiling point ( |

| Anti-Solvent | Water (or Hexane if using Ethyl Acetate) | Increases polarity contrast to force precipitation upon cooling. |

| Concentration | ~1 g solute / 5–10 mL solvent | N-oxides are generally soluble; too much solvent drastically reduces yield. |

| Critical Safety | Do NOT distill to dryness. | Risk of explosive decomposition. |

Step-by-Step Protocol

-

Dissolution:

-

Place the crude yellow/brown solid in a round-bottom flask.

-

Add minimum boiling Ethanol slowly.

-

Technique Tip: If the solid doesn't dissolve in ~10 volumes of EtOH, add Water dropwise (up to 10% v/v) at reflux until clear.

-

-

Hot Filtration (Impurity Removal):

-

If insoluble black specks remain (char/metals), filter the hot solution through a pre-warmed glass frit or Celite pad.

-

Color Correction: If the solution is dark brown/black, add Activated Carbon (5% w/w) , reflux for 5 mins, then filter hot.

-

-

Crystallization (The Critical Phase):

-

Remove from heat.[1] Allow the flask to cool to room temperature slowly (over 1-2 hours).

-

Why? Rapid cooling traps impurities and leads to oiling.

-

Once at room temp, transfer to an ice bath (

) for 1 hour.

-

-

Collection:

-

Filter crystals via vacuum filtration (Buchner funnel).[1]

-

Wash: Rinse with cold Ethanol (

) to remove surface mother liquor.

-

-

Drying:

-

Dry in a vacuum oven at 40°C max .

-

Warning: Do not exceed 50°C; N-oxides are hygroscopic and thermally labile.

-

Visualization: Process & Logic

Figure 1: Purification Logic Flow

Caption: Logical workflow for the purification of nitro-pyridine N-oxides, highlighting critical decision points for solubility and phase separation.

Troubleshooting Guide (The "Help Desk")

Ticket #001: The Product is "Oiling Out"

Issue: Instead of crystals, a heavy oil separates at the bottom of the flask upon cooling. Diagnosis: The temperature dropped too fast, or the solvent system is too polar/water-rich (Liquid-Liquid Phase Separation). Resolution:

-

Re-heat the mixture until the oil redissolves.

-

Add Seed Crystals: Add a tiny crystal of pure product just as the solution turns cloudy.

-

Agitation: Scratch the inner wall of the flask with a glass rod.

-

Solvent Modification: If using EtOH/Water, add a small amount of EtOH to make the solvent slightly less polar, keeping the oil in solution longer as it cools.

Ticket #002: Low Yield (<50%)

Issue: The mother liquor is yellow, but few crystals formed. Diagnosis: Too much solvent was used (Product is too soluble). Resolution:

-

Concentrate: Evaporate 30-50% of the solvent on a rotary evaporator (Bath <40°C).

-

Second Crop: Cool the concentrated mother liquor again to recover a "second crop" (Note: This crop usually has lower purity).

-

Salting Out: If using water, adding NaCl can sometimes force the organic N-oxide out of solution (Salting out effect).

Ticket #003: Persistent Isomeric Impurities

Issue: NMR shows traces of regioisomers (e.g., 2-ethyl-3 -nitropyridine 1-oxide). Diagnosis: Isomers often have similar solubility profiles. Resolution:

-

Switch Solvent: Change from protic solvents (EtOH) to aprotic systems. Try Ethyl Acetate/Hexane .

-

Chemical Wash: Before recrystallization, wash the crude solid with cold, dilute

. Isomers may have slightly different pKa values or hydrolysis rates, allowing surface impurities to be washed away.

Safety & Stability (Critical)

Hazard Alert: Energetic Functional Groups This molecule contains both a Nitro group and an N-Oxide . This is a classic "energetic" combination.

-

Thermal Runaway: Never heat the mother liquor to dryness on a hot plate. The concentrated residue can decompose explosively.

-

DSC Recommendation: Before scaling up (>10g), run a Differential Scanning Calorimetry (DSC) test. If an exotherm is detected below

, keep all process temperatures -

Storage: Store in amber vials (light sensitive) under inert gas (Argon/Nitrogen) at

.

References

-

BenchChem. (2025).[2] Technical Support Center: Scaling Up the Production of 3-Ethyl-4-nitropyridine 1-oxide. (Analogous chemistry for ethyl-nitro-pyridine N-oxides). Link

-

Diehl, R. E., & Walworth, B. L. (1970). Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof. U.S. Patent 3,547,935. (Describes nitration and purification of substituted pyridine oxides). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12753, Pyridine-N-oxide. (General safety and solubility data for the class). Link

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Authoritative text on N-oxide solubility and stability).

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methyl-4-nitropyridine N-oxide. (Safety data for the closest commercial homolog). Link

Sources

Technical Support Center: Solvent Selection for Nucleophilic Attack on 2-Ethyl-4-nitropyridine 1-oxide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing the nucleophilic aromatic substitution (SNAr) on 2-Ethyl-4-nitropyridine 1-oxide. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile substrate. Our goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The choice of solvent is a critical parameter in SNAr reactions, often dictating the reaction rate, yield, and even the product profile. This guide addresses the most common questions and challenges encountered during solvent selection for this specific transformation.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the reaction mechanism for nucleophilic attack on this compound, and why is the solvent so influential?

Answer: The reaction is a Nucleophilic Aromatic Substitution (SNAr). This substrate is highly activated for this reaction due to the potent electron-withdrawing effects of both the N-oxide and the 4-nitro group.[1] These groups make the pyridine ring electron-deficient, particularly at the 2- and 4-positions, making it susceptible to attack by a nucleophile.[2]

The mechanism proceeds in two key steps:

-

Addition: The nucleophile attacks the electron-deficient carbon at the 4-position (C-4), breaking the aromaticity of the ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1]

-

Elimination: The aromaticity is restored by the departure of the nitro group as a nitrite anion (NO₂⁻), which is a good leaving group.

The solvent plays a pivotal role by stabilizing or destabilizing the charged species involved: the nucleophile and the Meisenheimer complex.[3] An ideal solvent will enhance the reactivity of the nucleophile while also stabilizing the charged intermediate, thereby accelerating the rate-determining addition step.

Caption: The two-step Addition-Elimination mechanism for the SNAr reaction.

Q2: I'm setting up my reaction. Should I use a polar protic or a polar aprotic solvent?

Answer: For SNAr reactions, polar aprotic solvents are overwhelmingly the preferred choice. [4][5][6]

-

Polar Aprotic Solvents (Recommended): This class includes Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF). These solvents can dissolve the (often ionic) nucleophile but are poor hydrogen bond donors.[5][7] They effectively solvate the cation of the nucleophile's salt while leaving the anion—the active nucleophile—relatively "naked" and highly reactive. This significantly increases the rate of the nucleophilic attack.[4][8]

-

Polar Protic Solvents (Use with Caution): This class includes water, ethanol, and methanol. These solvents possess -OH or -NH groups and are strong hydrogen bond donors.[5] They can form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes and deactivates it.[4][8] This "caging" effect dramatically reduces the nucleophile's ability to attack the electrophilic ring, leading to very slow or non-existent reactions.[4][9] In some cases, the rate can be thousands of times slower compared to an aprotic solvent.[4]

Caption: Contrasting effects of aprotic vs. protic solvents on nucleophile reactivity.

Q3: My reaction is extremely slow or has stalled. How do I troubleshoot this?

Answer: This is a common issue, often directly related to reaction conditions. Here is a troubleshooting workflow:

-

Verify Your Solvent Choice: The most frequent cause of a slow SNAr reaction is the use of a protic solvent.

-

Check Solubility: Both the this compound and the nucleophile must be fully dissolved for the reaction to proceed efficiently.

-

Action: If you observe poor solubility, select a solvent with higher solvating power. DMSO is an excellent choice for dissolving a wide range of polar organic molecules and salts.

-

-

Increase the Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.

-

Action: Gradually increase the reaction temperature. Solvents with high boiling points like DMSO (189 °C) or DMF (153 °C) are advantageous for this purpose. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition of starting material.

-

-

Re-evaluate Nucleophile/Base Strength: The nucleophile may be too weak, or if a base is used to generate the nucleophile in situ, it may not be strong enough.

-

Action: Consider using a stronger nucleophile or a more potent, non-nucleophilic base (if applicable) to deprotonate your nucleophile precursor.

-

Q4: How do I select the best solvent from the recommended polar aprotic options?

Answer: The choice between DMSO, DMF, and Acetonitrile depends on the specific requirements of your reaction, including temperature, nucleophile stability, and downstream processing (workup).

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages | Potential Issues |

| DMSO | 47 | 189 | Excellent solvating power for a wide range of compounds. High boiling point allows for a wide reaction temperature range. | Difficult to remove under vacuum. Can cause oxidative side reactions at high temperatures. Hygroscopic. |

| DMF | 37 | 153 | Good solvating power. High boiling point. | Can decompose to dimethylamine and carbon monoxide, especially in the presence of strong acids/bases or at high temperatures. A known reprotoxin. |

| Acetonitrile | 38 | 82 | Lower boiling point makes it easy to remove post-reaction. Less viscous than DMSO/DMF. | May have insufficient solvating power for some less soluble salts. |

| THF | 7.5 | 66 | Good for moderately polar compounds. Easy to remove. | Lower polarity may not be sufficient for highly ionic reagents. Can form peroxides. |

| 2-MeTHF | 6.2 | 80 | A "greener" alternative to THF with a better safety profile.[6] Higher boiling point than THF. | Similar limitations in polarity to THF. |

Recommendation: Start with DMSO for initial trials due to its superior solvating power and high boiling point, which provides a wide operational window. If workup proves difficult due to its high boiling point, consider DMF or Acetonitrile in subsequent optimization experiments.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Piperidine

This protocol is a representative example and should be adapted based on the specific nucleophile and scale.

-

Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMSO (or another selected aprotic solvent) to achieve a concentration of approximately 0.1-0.5 M. Stir the mixture until the starting material is fully dissolved.

-

Nucleophile Addition: Add piperidine (1.1-1.5 eq) to the solution dropwise at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane).

-

Extract the aqueous layer 2-3 times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 2-Ethyl-4-(piperidin-1-yl)pyridine 1-oxide.

Protocol 2: Parallel Solvent Screening

This protocol allows for the rapid, empirical determination of the optimal solvent.

-

Preparation: In an array of reaction vials, add an equal, pre-weighed amount of this compound and a small stir bar to each vial.

-

Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Vial 1: DMSO, Vial 2: DMF, Vial 3: MeCN, Vial 4: THF, Vial 5: Toluene as a negative control) to achieve the same concentration in each.

-

Reaction Initiation: Add the nucleophile (1.1 eq) to each vial simultaneously.

-

Heating & Monitoring: Place the vial array in a heating block set to a consistent temperature (e.g., 100 °C). After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or TLC to compare the conversion of starting material to product.

-

Analysis: Compare the results to identify the solvent that provides the highest conversion and cleanest reaction profile.

References

-

Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

-

Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]

-

Pyridine: Protic or Aprotic. Chemistry Stack Exchange. [Link]

-

SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

-

Polar Protic and Aprotic Solvents. ChemTalk. [Link]

-

SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]

-

Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]

-

Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

-

Effect of the nature of the nucleophile and solvent on an SNAr reaction. Repositorio. [Link]

-

Pyridine N-Oxides. Baran Lab. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

-

Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B. [Link]

-

Aromatic Nucleophilic Substitution. Scribd. [Link]

-

Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]

-

Reactivity of Pyridine-N-Oxide. YouTube. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

-

Pyridine Lecture Notes. Dr. Diksha Katiyar. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 5. theorango.com [theorango.com]

- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 7. echemi.com [echemi.com]

- 8. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 9. youtube.com [youtube.com]

Technical Support Center: Optimizing Regioselective Nitration of 2-Ethylpyridine

Welcome to the technical support center for the regioselective nitration of substituted pyridines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols specifically tailored for researchers, chemists, and drug development professionals working on the nitration of 2-ethylpyridine. Our goal is to help you navigate the complexities of this reaction, optimize your conditions for desired regioselectivity, and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of 2-ethylpyridine. The questions are designed to move from fundamental concepts to advanced troubleshooting.

Q1: Why is the nitration of 2-ethylpyridine challenging, and what are the expected products?

Answer: The nitration of 2-ethylpyridine presents a classic challenge in heterocyclic chemistry due to the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect that deactivates the entire ring towards electrophilic aromatic substitution (EAS).[1][2] Under the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the pyridine nitrogen is protonated to form the pyridinium ion. This further deactivates the ring, making the reaction significantly more difficult than the nitration of benzene.[3]